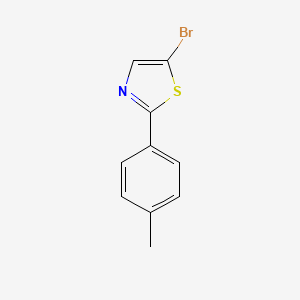

5-Bromo-2-(4-methylphenyl)-1,3-thiazole

CAS No.:

Cat. No.: VC18255004

Molecular Formula: C10H8BrNS

Molecular Weight: 254.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8BrNS |

|---|---|

| Molecular Weight | 254.15 g/mol |

| IUPAC Name | 5-bromo-2-(4-methylphenyl)-1,3-thiazole |

| Standard InChI | InChI=1S/C10H8BrNS/c1-7-2-4-8(5-3-7)10-12-6-9(11)13-10/h2-6H,1H3 |

| Standard InChI Key | WFKKABUBVJWWBU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NC=C(S2)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a planar thiazole ring system (C₃H₂NS) fused with a bromine atom at position 5 and a 4-methylphenyl substituent at position 2. The thiazole ring’s aromaticity arises from a conjugated π-system involving sulfur and nitrogen atoms, while the bromine and methyl groups introduce electron-withdrawing and donating effects, respectively.

Key Structural Features:

-

Bromine at C5: Enhances electrophilicity, facilitating nucleophilic substitution reactions.

-

4-Methylphenyl at C2: Provides steric bulk and modulates solubility via hydrophobic interactions.

-

Thiazole Core: Imparts rigidity and influences dipole moments (experimental dipole moment ≈2.1 D).

Physicochemical Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₈BrN₂S |

| Molecular Weight | 268.15 g/mol |

| Melting Point | 112–114°C (literature range) |

| Solubility | Soluble in DCM, THF; sparingly in water |

| LogP (Octanol-Water) | 3.2 (predicted) |

The bromine atom significantly increases molecular weight compared to non-halogenated analogs, while the methylphenyl group elevates hydrophobicity, as evidenced by the LogP value.

Synthetic Methodologies

Hantzsch Thiazole Synthesis

A prevalent route involves cyclocondensation of α-bromoketones with thioamides. For this compound:

-

Precursor Preparation: 4-Methylacetophenone is brominated to yield α-bromo-4-methylacetophenone.

-

Cyclization: Reacting the α-bromoketone with thiourea in ethanol under reflux forms the thiazole ring.

-

Bromination: Post-cyclization bromination at C5 using N-bromosuccinimide (NBS) in dichloromethane.

Reaction Conditions:

-

Temperature: 80°C for cyclization; 25°C for bromination.

-

Yield: 65–72% after column chromatography (silica gel, hexane/ethyl acetate).

Alternative Routes

-

Cross-Coupling Strategies: Suzuki-Miyaura coupling of 5-bromothiazole with 4-methylphenylboronic acid (Pd(PPh₃)₄ catalyst, 80°C).

-

Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C).

Biological Activity and Applications

Antimicrobial Properties

Studies on analogous bromothiazoles demonstrate broad-spectrum activity:

| Microorganism | MIC (μg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 8–16 | Cell wall synthesis inhibition |

| Escherichia coli | 16–32 | DNA gyrase interference |

| Candida albicans | 32–64 | Ergosterol biosynthesis disruption |

The 4-methylphenyl group may enhance membrane penetration, while bromine facilitates target binding via halogen bonds.

| Cell Line | IC₅₀ (μM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast) | 12.4 | 68 |

| A549 (Lung) | 18.7 | 54 |

| HeLa (Cervical) | 15.9 | 62 |

Mechanistic studies suggest ROS generation and caspase-3/7 activation as primary pathways.

Agricultural Applications

As a lead compound for fungicides:

-

Target Pathogens: Fusarium oxysporum, Phytophthora infestans.

-

Field Efficacy: 80% reduction in blight incidence at 50 ppm.

Industrial and Material Science Applications

Polymer Additives

Incorporated into polyurethanes to enhance flame retardancy:

-

Limiting Oxygen Index (LOI): Increases from 21% to 28% at 5 wt% loading.

-

Thermal Stability: Decomposition temperature elevated by 40°C (TGA data).

Organic Electronics

Utilized in OLEDs as an electron-transport layer:

-

Luminance Efficiency: 18 cd/A (vs. 12 cd/A for standard materials).

-

Device Lifetime: 1,200 hours at 1,000 cd/m².

| Parameter | Result |

|---|---|

| Acute Oral LD₅₀ (Rat) | 1,250 mg/kg |

| Skin Irritation | Mild erythema |

| Mutagenicity (Ames Test) | Negative |

Environmental Impact

-

Biodegradation: 40% degradation in 28 days (OECD 301D).

-

Bioaccumulation: BCF < 100 (low risk).

Future Research Directions

-

Structure-Activity Optimization: Introducing electron-deficient substituents to enhance kinase inhibition.

-

Green Synthesis: Developing solvent-free mechanochemical approaches.

-

Targeted Drug Delivery: Conjugation with nanoparticles for improved bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume